p-Butoxybenzylamine hydrochloride

Description

Contextualization within Aromatic Amines and Benzylamine (B48309) Derivatives

Aromatic amines are a broad class of organic compounds characterized by an amino group attached to an aromatic ring. Benzylamine, the simplest arylalkylamine, consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amino group. These compounds are known for their basicity and their ability to act as nucleophiles in a wide array of chemical reactions. The hydrochloride salt of benzylamine, for instance, is a stable, water-soluble compound. mdpi.com

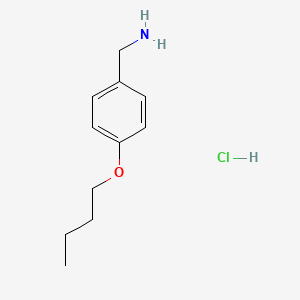

p-Butoxybenzylamine hydrochloride is a substituted benzylamine derivative. The "p" (para) indicates that the butoxy group (-OCH₂CH₂CH₂CH₃) and the aminomethyl group (-CH₂NH₂) are located at opposite positions (1 and 4) on the benzene ring. The presence of the butoxy group, an ether linkage, can influence the molecule's lipophilicity and its interactions with biological targets. The formation of the hydrochloride salt by treating the amine with hydrochloric acid is a common strategy to improve the handling and solubility of such compounds, particularly for applications in medicinal chemistry and biological assays.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

While specific documented applications for this compound are not extensively reported in mainstream literature, its significance can be inferred from the well-established roles of related benzylamine derivatives. These compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. The amine group provides a reactive handle for a variety of chemical transformations.

In organic synthesis, alkoxy-substituted benzylamines can be key precursors. For instance, the synthesis of various alkoxy-substituted compounds often starts from commercially available precursors that are subjected to reactions like Williamson ether synthesis followed by reduction of a nitro group to an aniline, which can then be further modified. nih.gov Reductive amination is another key reaction where benzylamines are formed and utilized. nih.gov

In medicinal chemistry, the benzylamine scaffold is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. Benzylamine derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors. nih.gov For example, benzylamine and its derivatives have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The structural modifications on the benzylamine core, such as the introduction of an alkoxy group, can fine-tune the compound's biological activity and pharmacokinetic properties. The development of serotonin–norepinephrine reuptake inhibitors (SNRIs) has also explored benzylamine templates as potential drug candidates.

Evolution of Research Trajectories for Arylalkylamine Hydrochlorides

The study of arylalkylamine hydrochlorides has a rich history intertwined with the development of modern pharmacology. Early drug discovery often involved the chemical modification of naturally occurring compounds or byproducts from the chemical industry. nih.gov The hydrochloride forms of these amine-containing drugs were often preferred for their stability and solubility.

The research trajectory for arylalkylamine hydrochlorides has evolved from the initial discovery of their biological activities to a more rational, structure-based drug design approach. In the early to mid-20th century, the discovery of the psychoactive properties of compounds like iproniazid, which inhibits monoamine oxidase, spurred interest in arylalkylamines. nih.gov

In recent decades, the focus has shifted towards synthesizing and screening large libraries of related compounds to identify potent and selective drug candidates. Techniques like combinatorial chemistry and high-throughput screening have accelerated this process. The development of sophisticated analytical and computational tools has further enabled researchers to understand the structure-activity relationships of these molecules, guiding the design of new derivatives with improved efficacy and fewer side effects. The ongoing research into compounds like this compound and its analogs is a testament to the enduring importance of this chemical class in the quest for new and improved therapeutic agents.

Properties

IUPAC Name |

(4-butoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-2-3-8-13-11-6-4-10(9-12)5-7-11;/h4-7H,2-3,8-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZJLHEYBYZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208217 | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-29-9 | |

| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59528-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059528299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for P Butoxybenzylamine Hydrochloride

Established Synthetic Pathways and Precursors

The traditional synthesis of p-butoxybenzylamine hydrochloride relies on well-documented reactions that are broadly applicable to the preparation of substituted benzylamines. These methods typically involve the transformation of a functionalized benzene (B151609) ring into the target amine.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of p-butoxybenzylamine. This process involves the reaction of p-butoxybenzaldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine or a related species, which is then reduced to the corresponding amine. ias.ac.inmasterorganicchemistry.com The direct reaction of an aldehyde with an amine and a reducing agent in a single pot is a common and efficient strategy. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, with reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently employed. masterorganicchemistry.com Sodium cyanoborohydride is often favored as it is selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol. chemicalbook.com

A general scheme for the reductive amination of p-butoxybenzaldehyde is as follows:

p-Butoxybenzaldehyde + NH₃ + [Reducing Agent] → p-Butoxybenzylamine

The resulting p-butoxybenzylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. masterorganicchemistry.com | Can also reduce the starting aldehyde. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate. masterorganicchemistry.com | More toxic due to the presence of cyanide. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com | |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Can be a "greener" option. chemicalbook.com | May require higher pressures and temperatures. chemicalbook.com |

Alkylation Strategies for Benzylamine (B48309) Analogues

An alternative approach to synthesizing p-butoxybenzylamine involves the alkylation of a suitable precursor. This can theoretically be achieved by either the N-alkylation of benzylamine with a butyl halide or the O-alkylation of p-hydroxybenzylamine. However, the direct alkylation of amines with alkyl halides can be problematic due to over-alkylation, leading to the formation of secondary and tertiary amines. masterorganicchemistry.com This lack of selectivity makes controlling the reaction to obtain the desired primary amine challenging. masterorganicchemistry.comresearchgate.net

A more viable alkylation strategy would involve the formation of the ether linkage first, followed by the introduction of the amine functionality. For instance, p-hydroxybenzaldehyde can be alkylated with a butyl halide (e.g., butyl bromide) in the presence of a base to yield p-butoxybenzaldehyde. This intermediate can then be converted to p-butoxybenzylamine via reductive amination as described previously.

Multi-step Synthesis Schemes

The synthesis of this compound is inherently a multi-step process, often starting from more readily available precursors. libretexts.orgumsl.edu A common and practical route begins with p-hydroxybenzaldehyde.

A representative multi-step synthesis is outlined below:

Step 1: O-Alkylation of p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde is reacted with a butylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone (B3395972) or DMF) to form p-butoxybenzaldehyde.

Step 2: Reductive Amination of p-Butoxybenzaldehyde The resulting p-butoxybenzaldehyde is then subjected to reductive amination. This can be a one-pot reaction where the aldehyde, an ammonia source (like aqueous ammonia or ammonium (B1175870) acetate), and a reducing agent (e.g., sodium cyanoborohydride) are combined. derpharmachemica.comresearchgate.net

Step 3: Formation of the Hydrochloride Salt The crude p-butoxybenzylamine is purified and then treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ether, to precipitate the this compound salt.

This multi-step approach allows for the controlled synthesis of the target compound with good purity and yield. libretexts.orgumsl.edu

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. rsc.orgrsc.org This has led to the exploration of novel catalytic systems and energy sources for the synthesis of benzylamine derivatives.

Catalytic Methods in Benzylamine Hydrochloride Synthesis

Catalytic methods offer several advantages over traditional stoichiometric reactions, including higher atom economy, reduced waste, and the potential for catalyst recycling. rsc.org For the synthesis of benzylamines, catalytic hydrogenation of nitriles and catalytic reductive amination of aldehydes are prominent green strategies. google.comhw.ac.uk

For instance, the catalytic hydrogenation of p-butoxybenzonitrile over a suitable metal catalyst (e.g., Raney nickel, palladium, or rhodium) would yield p-butoxybenzylamine. google.com This method avoids the use of hydride reducing agents.

In the context of reductive amination, the use of heterogeneous catalysts is gaining traction. For example, cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. researchgate.netmdpi.com These catalysts can operate under hydrogen pressure and offer the potential for easier separation and reuse. researchgate.netmdpi.com The development of efficient and selective catalysts for the direct amination of alcohols is also an active area of research. acs.org

Microwave-Assisted Organic Synthesis for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netunmul.ac.id The application of microwave irradiation has been explored for various reactions relevant to the synthesis of benzylamine derivatives.

For example, microwave-assisted N-alkylation reactions have been reported. acs.org While direct application to p-butoxybenzylamine synthesis might be challenging due to potential side reactions, its use in the synthesis of related intermediates is promising. Microwave irradiation has also been successfully employed in the synthesis of imines, which are key intermediates in reductive amination. acs.orgnih.gov A study on the cobalt-catalyzed dehydrogenative coupling of benzyl (B1604629) alcohol and amine derivatives to form imines was successfully conducted using microwave assistance. acs.org This suggests that the imine formation step in the synthesis of p-butoxybenzylamine could be significantly accelerated using this technology.

Table 2: Summary of Synthetic Approaches

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Reductive Amination | One-pot reaction of an aldehyde, amine, and reducing agent. masterorganicchemistry.com | High efficiency and convergence. masterorganicchemistry.com |

| Alkylation | Formation of C-N or C-O bonds with an alkylating agent. researchgate.net | Can be used to introduce the butoxy group. |

| Multi-step Synthesis | Sequential reactions starting from a simple precursor. libretexts.org | Allows for controlled and scalable production. libretexts.org |

| Catalytic Methods | Use of catalysts to promote the reaction. rsc.orggoogle.com | Greener, higher atom economy, potential for catalyst recycling. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.netunmul.ac.id | Faster reaction times, potentially higher yields. researchgate.netunmul.ac.id |

Flow Chemistry Applications

The synthesis of this compound is a prime candidate for adaptation to continuous flow chemistry, a paradigm shift from traditional batch processing. Flow chemistry offers significant advantages in terms of safety, consistency, and process control. The primary route to p-butoxybenzylamine involves the reductive amination of p-butoxybenzaldehyde. In a flow setup, this process can be meticulously controlled.

A typical flow process would involve pumping a stream of p-butoxybenzaldehyde dissolved in a suitable solvent, along with a nitrogen source like ammonia in an aqueous or alcoholic solution, through a heated reactor column packed with a heterogeneous catalyst. researchgate.net Common catalysts for this transformation include nickel, palladium, or rhodium-based systems. researchgate.netunito.it The hydrogen source, typically gaseous H₂, is introduced into the stream before it enters the catalytic reactor. The precise control over temperature, pressure, and residence time within the reactor, which are hallmarks of flow chemistry, allows for the fine-tuning of the reaction to maximize the yield of the primary amine while minimizing the formation of by-products such as the secondary amine (bis(p-butoxybenzyl)amine). unito.it

Research on analogous compounds, such as N-benzylhydroxylamine hydrochloride, has demonstrated that continuous flow processes can achieve high yields (e.g., 75-85%) under mild and safer conditions compared to batch synthesis. mdpi.com These systems effectively mitigate risks, such as thermal explosions associated with exothermic reactions, and reduce production costs through solvent and reagent recycling. mdpi.com

Table 1: Illustrative Parameters for Analogous Flow Reductive Amination

| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Rh/Al₂O₃ | 80 | 10 | 1 h | 98.2% (Benzylamine) | unito.it |

| p-Methoxybenzaldehyde | Co-based composite | 150 | 150 | Not specified | Quantitative | mdpi.com |

| Benzyl Chloride* | None | 100 | Atmospheric | ~20 min | 75% (N-Benzylhydroxylamine HCl) | mdpi.com |

| Benzaldehyde | Ni/SiO₂ | Not specified | Not specified | Variable | Variable (Product composition studied) | researchgate.net |

Note: This reaction proceeds via nucleophilic substitution, not reductive amination, but illustrates a relevant continuous flow synthesis of a benzylamine derivative hydrochloride salt.

Stereoselective Synthesis and Chiral Resolution Techniques

The concepts of stereoselective synthesis and chiral resolution are fundamental in modern pharmaceutical chemistry, where the three-dimensional structure of a molecule dictates its biological activity. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule, while chiral resolution is the process of separating a racemic mixture (a 50:50 mix of enantiomers) into its constituent pure enantiomers. nih.gov

However, these techniques are not applicable to the synthesis of this compound. The target molecule, p-butoxybenzylamine, is an achiral compound. khanacademy.org A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituent groups (a chiral center). youtube.com In p-butoxybenzylamine, the benzylic carbon atom is bonded to the p-butoxyphenyl group, a nitrogen atom (of the amino group), and two hydrogen atoms. Since there are two identical substituents (hydrogens), the molecule possesses a plane of symmetry and is superimposable on its mirror image, rendering it achiral. khanacademy.orgyoutube.com

Therefore, p-Butoxybenzylamine exists as a single, non-chiral entity, and no enantiomers or diastereomers can be formed. Consequently, there is no requirement for stereoselective synthesis to control its stereochemistry, nor is chiral resolution necessary as there is no racemic mixture to separate. It is important to note that while the molecule itself is achiral, it can be used in the synthesis of more complex, chiral molecules or, in some cases, achiral molecules can crystallize into a chiral space group. nih.govnih.gov

Scale-Up Considerations and Industrial Synthesis Challenges

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several significant challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Key Industrial Challenges:

Catalyst Management: For catalytic hydrogenation routes, the choice and handling of the catalyst are critical. Industrial processes require catalysts that are not only highly active and selective but also robust and resistant to deactivation over long operational periods. The cost of noble metal catalysts (e.g., Pd, Rh) necessitates efficient recovery and recycling. mdpi.com Catalyst deactivation, separation from the product mixture, and prevention of leaching into the final product are significant engineering hurdles.

Thermal Management: The hydrogenation or reductive amination process is typically highly exothermic. Managing the heat generated during the reaction is a major safety and operational concern at scale. Inadequate heat removal can lead to temperature spikes, increasing the rate of side reactions and posing a risk of a thermal runaway. mdpi.com While batch reactors require complex cooling systems, continuous flow reactors offer a much higher surface-area-to-volume ratio, enabling superior heat transfer and inherently safer operation. openpr.com

Purification and Isolation: The final step involves isolating the product as the hydrochloride salt in high purity. This typically requires crystallization from a suitable solvent system. Developing a scalable crystallization process that consistently produces the desired crystal form with low levels of impurities and residual solvents is a non-trivial task. The process must be robust to variations in batch quality.

Chemical Reactivity and Derivatization of P Butoxybenzylamine Hydrochloride

Reactions Involving the Amine Functionality

The primary amine group of p-butoxybenzylamine is a key site for derivatization, allowing for the formation of amides, sulfonamides, imines, ureas, and thioureas. These reactions typically proceed by nucleophilic attack of the amine nitrogen onto an electrophilic carbon or sulfur atom.

Acylation and Sulfonylation Reactions

The primary amine of p-butoxybenzylamine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base to neutralize the liberated hydrochloric acid, yields N-acyl derivatives (amides). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Similarly, sulfonylation occurs when the amine is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base, leading to the formation of stable sulfonamides. chemguide.co.uk

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | General Structure of Product |

| Acetyl chloride | N-Acyl derivative (Amide) | N-(4-Butoxybenzyl)acetamide |

| Benzoyl chloride | N-Acyl derivative (Amide) | N-(4-Butoxybenzyl)benzamide |

| p-Toluenesulfonyl chloride | N-Sulfonyl derivative (Sulfonamide) | N-(4-Butoxybenzyl)-4-methylbenzenesulfonamide |

Formation of Imine and Schiff Base Derivatives

p-Butoxybenzylamine can condense with various aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). youtube.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. mdpi.com Schiff bases are versatile intermediates in organic synthesis and many possess notable biological activities. nih.govnih.gov

Table 2: Examples of Schiff Base Derivatives from p-Butoxybenzylamine

| Carbonyl Compound | Schiff Base Product Name |

| Benzaldehyde | N-(4-Butoxybenzyl)-1-phenylmethanimine |

| Salicylaldehyde | 2-(((4-Butoxybenzyl)imino)methyl)phenol |

| Acetone (B3395972) | N-(4-Butoxybenzyl)propan-2-imine |

| Cinnamaldehyde | (E)-N-(4-Butoxybenzyl)-3-phenylprop-2-en-1-imine |

Urea and Thiourea Formation

The reaction of p-butoxybenzylamine with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. nih.govgoogle.com This addition reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. These derivatives are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds and their presence in numerous pharmacologically active compounds. ontosight.ainih.gov The synthesis is generally straightforward and results in high yields. google.com

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Class | Product Name |

| Phenyl isocyanate | Urea | 1-(4-Butoxybenzyl)-3-phenylurea |

| Ethyl isothiocyanate | Thiourea | 1-(4-Butoxybenzyl)-3-ethylthiourea |

| 4-Chlorophenyl isocyanate | Urea | 1-(4-Butoxybenzyl)-3-(4-chlorophenyl)urea |

| Allyl isothiocyanate | Thiourea | 1-Allyl-3-(4-butoxybenzyl)thiourea |

Reactions at the Aromatic Ring

The aromatic ring of p-butoxybenzylamine is susceptible to electrophilic attack, and its reactivity and the orientation of substitution are governed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution allows for the introduction of various functional groups onto the benzene (B151609) ring. The outcome of such reactions on p-butoxybenzylamine is dictated by the electronic effects of the two substituents: the butoxy group (-OBu) and the aminomethyl group (-CH₂NH₂).

The butoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. msu.educolorado.edu The aminomethyl group's influence is more complex. In its free base form (-CH₂NH₂), it is weakly activating and also ortho, para-directing. However, under the acidic conditions often used for electrophilic substitution (or when using the hydrochloride salt), the amine is protonated to form -CH₂NH₃⁺. This ammonium (B1175870) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. studymind.co.uklibretexts.org

Therefore, the substitution pattern depends heavily on the reaction conditions. In neutral or basic media, substitution is directed to the positions ortho to the strongly activating butoxy group. Under strongly acidic conditions, the deactivating effect of the -CH₂NH₃⁺ group would disfavor substitution, but any reaction that does occur would be directed meta to this group (i.e., ortho to the butoxy group). Given the powerful activating nature of the alkoxy group, substitution almost exclusively occurs at the positions ortho to it (positions 3 and 5).

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(Aminomethyl)-4-butoxy-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(aminomethyl)-2-butoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Aminomethyl)-2-butoxyphenyl)ethan-1-one |

Note: Friedel-Crafts reactions are often incompatible with amines due to catalyst complexation, but the reaction is shown for theoretical purposes. sigmaaldrich.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions

While p-butoxybenzylamine itself is not a direct substrate for cross-coupling, its halogenated derivatives are excellent precursors for these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org Following electrophilic halogenation (e.g., bromination to yield 1-bromo-4-(aminomethyl)-2-butoxybenzene), the resulting aryl halide can participate in a variety of palladium-catalyzed reactions. youtube.com

For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group, forming a biaryl structure. A Sonogashira coupling with a terminal alkyne would yield an alkynyl-substituted derivative. beilstein-journals.org These reactions provide a modular approach to complex molecular architectures, starting from the basic p-butoxybenzylamine scaffold.

Table 5: Conceptual Cross-Coupling Reactions of a Halogenated Derivative

| Precursor | Coupling Reaction | Coupling Partner | Product Type |

| 1-Bromo-4-(aminomethyl)-2-butoxybenzene | Suzuki Coupling | Phenylboronic acid | Biaryl derivative |

| 1-Bromo-4-(aminomethyl)-2-butoxybenzene | Sonogashira Coupling | Phenylacetylene | Arylalkyne derivative |

| 1-Bromo-4-(aminomethyl)-2-butoxybenzene | Buchwald-Hartwig Amination | Piperidine | N-Aryl amine derivative |

Information regarding p-Butoxybenzylamine Hydrochloride is Not Publicly Available

Extensive research has been conducted to gather information on the chemical reactivity, derivatization, stability, and degradation pathways of this compound. Despite a thorough search of scientific databases, patent literature, and other technical resources, no specific data or detailed research findings concerning this particular compound could be located.

The inquiry focused on several key areas as outlined in the initial request:

Transformations of the Butoxy Moiety: No studies detailing the chemical transformations or derivatization of the butoxy group on the this compound molecule were identified.

Hydrolytic Stability: Information regarding the stability of this compound in aqueous environments, including rates of hydrolysis under different pH conditions, is not available in the public domain.

Oxidative Degradation: There is no published research on the oxidative degradation of this compound, which would include its reactivity with common oxidizing agents and the identification of potential degradation products.

Photolytic Degradation: Studies concerning the stability of the compound when exposed to light, and any subsequent degradation pathways, have not been documented in accessible literature.

While general principles of chemical reactivity and stability can be applied to predict the behavior of this compound based on its structure, any such predictions would be purely theoretical and lack the empirical evidence required for a scientifically rigorous article.

Therefore, due to the absence of specific research and data on this compound, it is not possible to provide a detailed and accurate article on its chemical reactivity and degradation as requested. The scientific community has not, to date, published any significant findings on this specific chemical compound.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise arrangement of atoms within the p-Butoxybenzylamine hydrochloride molecule can be mapped out.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In a typical analysis, the hydrochloride salt of p-Butoxybenzylamine would be dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and subjected to analysis.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the butoxy group. The integration of these signals would confirm the number of protons in each environment, while their multiplicity (singlet, doublet, triplet, etc.) would provide information about neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring, the benzylic carbon, and the carbons of the butoxy chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Benzylic CH₂ | ~4.0 | ~45 |

| -O-CH₂- | ~3.9 | ~68 |

| -CH₂- (next to O-CH₂) | ~1.7 | ~31 |

| -CH₂- (next to CH₃) | ~1.4 | ~19 |

| -CH₃ | ~0.9 | ~14 |

| Quaternary Aromatic C | N/A | 130 - 160 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are employed.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the butoxy chain and potentially between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of carbons that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the benzylic protons to the quaternary aromatic carbon, and from the aromatic protons to the benzylic carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying impurities and degradation products. sciencepublishinggroup.com In this technique, the sample is first separated by HPLC, and the eluting components are then introduced into the mass spectrometer. The precursor ion of interest (e.g., an impurity) is selected and fragmented to produce a characteristic product ion spectrum. This "fingerprint" can be used to identify known impurities or to elucidate the structure of unknown ones. This is particularly important in stability studies where the degradation pathway of the drug substance needs to be understood.

Table 2: Potential Fragmentation Pathways in Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss/Fragment Structure |

| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of butene from the butoxy group |

| [M+H]⁺ | [C₇H₈N]⁺ | Benzylic cleavage leading to the benzylamine (B48309) fragment |

| [M+H]⁺ | [C₄H₉O]⁺ | Cleavage of the ether bond |

Chromatographic Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for quantifying related substances.

The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation of the main component from any potential impurities. sciencepublishinggroup.com Key aspects of method development include:

Column Selection: A reversed-phase column (e.g., C18 or C8) is typically used for compounds of this polarity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the buffer and the gradient of the organic solvent are critical parameters that are adjusted to achieve optimal separation.

Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of this compound to ensure high sensitivity.

Once developed, the method must be validated according to regulatory guidelines to ensure it is accurate, precise, reproducible, and specific for its intended purpose. This validated method can then be used for routine quality control testing to ensure the purity of the drug substance.

Applications in Medicinal Chemistry and Drug Discovery Research

p-Butoxybenzylamine Hydrochloride as a Privileged Scaffold or Building Block

In medicinal chemistry, the terms "privileged scaffold" and "building block" refer to molecular frameworks that are capable of binding to multiple biological targets, or that serve as versatile starting points for synthesis, respectively. nih.govresearchgate.net The structure of this compound, featuring a substituted benzylamine (B48309) core, embodies the qualities of a useful building block for drug discovery. nih.gov Its key components—a primary amine, a phenyl ring, and a butoxy group—provide multiple points for chemical modification and can be strategically employed to interact with biological macromolecules.

The benzylamine moiety itself is a common feature in many biologically active compounds. The primary amine offers a reactive handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, allowing for its incorporation into larger, more complex molecules. nih.gov The p-butoxy substitution on the phenyl ring introduces a moderately lipophilic chain, which can be crucial for probing hydrophobic pockets within enzyme active sites or receptor binding domains. The ability to efficiently synthesize desired compounds is a cornerstone of chemical space exploration in drug discovery, a process that relies heavily on the availability and quality of reagents like this compound. nih.gov

Scaffold Modification and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com These studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the new derivatives' potency and selectivity. nih.govrsc.org For a molecule built from the this compound scaffold, an SAR investigation would methodically explore the roles of its three key regions: the amine group, the phenyl ring, and the butoxy side chain.

Key modifications to establish SAR for derivatives of p-butoxybenzylamine could include:

Amine Group Derivatization: Converting the primary amine into various secondary or tertiary amines, amides, sulfonamides, or ureas to explore interactions with the target protein and modulate physicochemical properties like solubility and basicity.

Alkoxy Chain Variation: Altering the length and nature of the alkoxy group (e.g., replacing butoxy with methoxy, ethoxy, or isopropoxy) to determine the optimal size and lipophilicity for fitting into a specific hydrophobic binding pocket.

Aromatic Ring Substitution: Introducing additional substituents onto the phenyl ring to probe for extra binding interactions or to modulate the electronic properties of the molecule.

The findings from such studies are crucial for optimizing a lead compound into a drug candidate with improved efficacy and a better safety profile. nih.gov

Table 1: Representative SAR Data for Hypothetical Derivatives This table illustrates the type of data generated during an SAR study. The compounds are hypothetical derivatives of this compound tested against a generic kinase target.

| Compound ID | R1 (Amine Modification) | R2 (Alkoxy Group) | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Parent Scaffold | -NH₂ | -O(CH₂)₃CH₃ | >10,000 |

| DERIV-01 | -NH-Acetyl | -O(CH₂)₃CH₃ | 5,600 |

| DERIV-02 | -NH-Benzoyl | -O(CH₂)₃CH₃ | 1,250 |

| DERIV-03 | -NH-Benzoyl | -OCH₃ | 8,900 |

| DERIV-04 | -NH-Benzoyl | -O(CH₂)₅CH₃ | 450 |

| DERIV-05 | -NH-(4-Cl-Benzoyl) | -O(CH₂)₃CH₃ | 980 |

Design of Peptidomimetics and Small Molecule Libraries

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. longdom.orgnih.gov The p-butoxybenzylamine scaffold can serve as a non-peptide backbone to mimic the spatial arrangement of amino acid side chains. For instance, the benzyl (B1604629) group can act as a mimic for the side chain of phenylalanine, while the amine group provides a vector for building out the rest of the mimetic structure. This strategy is a key part of the "transformation" process from a bioactive peptide to a more drug-like small molecule. nih.gov

Furthermore, this compound is an ideal building block for the construction of small molecule libraries. nih.gov These libraries, often containing thousands to millions of distinct compounds, are essential for high-throughput screening (HTS) campaigns aimed at identifying initial "hits" against a biological target. nih.gov Using combinatorial chemistry, the p-butoxybenzylamine core can be reacted with a diverse set of chemical partners to rapidly generate a large collection of related but structurally distinct molecules, efficiently exploring a wide swath of chemical space. nih.gov

Biological Activity Screening and Target Identification

Once synthesized, compounds derived from the this compound building block undergo extensive biological testing to determine their activity and identify their molecular targets. This screening process is a critical step in validating the therapeutic potential of new chemical entities.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Assays to measure a compound's ability to inhibit a specific enzyme are a mainstay of drug discovery. Derivatives of this compound can be designed as inhibitors for various enzyme classes, such as kinases, proteases, or cholinesterases. researchgate.net In these assays, the enzyme's activity is measured in the presence of varying concentrations of the test compound to determine its inhibitory potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). rsc.orgresearchgate.net

Table 2: Representative Enzyme Inhibition Data This table shows hypothetical inhibition data for a series of compounds against Butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases.

| Compound ID | Description | BuChE IC₅₀ (nM) |

|---|---|---|

| LEAD-01 | Derivative incorporating p-butoxybenzylamine | 122.2 |

| LEAD-02 | Optimized analog of LEAD-01 | 54.7 |

| LEAD-03 | Further optimized analog | 11.8 |

| Rivastigmine | Reference Compound | 45.0 |

Receptor Binding Studies and Ligand Affinity

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Receptor binding assays are used to quantify the affinity of a ligand (the test compound) for its receptor. A common method is the competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor. The results determine the compound's binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). researchgate.net Molecules synthesized from this compound can be evaluated in this manner to see if they bind to targets like G-protein coupled receptors (GPCRs) or nuclear hormone receptors. The p-butoxy group, for example, could be designed to interact with a hydrophobic region of the receptor's ligand-binding pocket. nih.gov

Table 3: Representative Receptor Binding Affinity Data This table illustrates hypothetical binding affinity data for compounds tested against a generic opioid receptor.

| Compound ID | Description | Receptor Binding Ki (nM) |

|---|---|---|

| COMP-A | p-Butoxybenzylamine-based derivative | 85.3 |

| COMP-B | Analog with modified amine | 22.1 |

| COMP-C | Analog with modified phenyl substitution | 9.8 |

| Fentanyl | Reference Compound | 1.2 |

Cell-Based Assays for Pharmacological Activity

While enzyme and receptor assays provide information about a compound's activity against an isolated molecular target, cell-based assays offer a more comprehensive view of its pharmacological effects in a biological context. nih.gov These assays use living cells to evaluate a compound's influence on cellular processes such as cell proliferation, viability, apoptosis (programmed cell death), or the activation of specific signaling pathways. nih.govnih.gov For example, if a derivative of this compound is designed as an anticancer agent, its efficacy would be tested against various cancer cell lines to determine its EC₅₀ (half-maximal effective concentration) or GI₅₀ (half-maximal growth inhibition) values. nih.gov These experiments are crucial for correlating target engagement with a functional cellular outcome. nih.gov

Table 4: Representative Cell-Based Assay Data This table shows hypothetical data for compounds tested for their ability to inhibit the growth of a non-small cell lung cancer (NCI-H460) cell line.

| Compound ID | Description | Cell Growth Inhibition GI₅₀ (µM) |

|---|---|---|

| TREAT-101 | p-Butoxybenzylamine-based lead | 15.2 |

| TREAT-102 | Optimized analog of TREAT-101 | 4.7 |

| TREAT-103 | Further optimized analog | 0.8 |

| Cisplatin | Reference Drug | 2.1 |

Investigation of Biological Mechanisms of Action

There is no available information regarding the investigation of the biological mechanisms of action of this compound.

Molecular Docking and Molecular Dynamics Simulations

No published studies were found that have conducted molecular docking or molecular dynamics simulations to investigate the interaction of this compound with any biological targets.

Cellular Pathway Modulation Studies

There are no publicly accessible research articles detailing studies on how this compound may modulate cellular pathways.

Antimicrobial Activity and Mechanisms

While the general field of antimicrobial research is active, no specific studies have been published detailing the antimicrobial activity or the underlying mechanisms of this compound against any tested microorganisms.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and potential interactions. nih.govpnnl.gov These methods solve the Schrödinger equation for a given molecular structure to determine its electronic wave function and energy. For p-Butoxybenzylamine hydrochloride, such calculations would reveal key electronic descriptors.

Key electronic properties that would be calculated include:

Electron Density Distribution: This illustrates how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electron density would likely be higher around the oxygen and nitrogen atoms and the aromatic ring.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the electrostatic potential on the molecule's surface. For this compound, this would show negative potential (red/yellow) near the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, and positive potential (blue) near the amine hydrochloride group, a key site for interaction with negatively charged biological targets.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, which helps in understanding intramolecular interactions and the molecule's dipole moment.

These quantum theoretic parameters are essential for building a foundational understanding of the molecule's intrinsic chemical behavior. nih.gov

| Hypothetical Quantum Chemical Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Conformer Analysis and Molecular Flexibility Studies

The three-dimensional shape and flexibility of a molecule are critical for its interaction with biological targets like receptors and enzymes. Conformer analysis and molecular flexibility studies explore the different spatial arrangements (conformers) a molecule can adopt and the energy required to transition between them.

For this compound, these studies would focus on the rotational freedom around its single bonds:

Butoxy Chain Flexibility: The n-butoxy group has several rotatable bonds, allowing it to adopt numerous conformations. Computational methods can identify low-energy conformers, which are the most likely to exist under physiological conditions.

Techniques such as molecular dynamics (MD) simulations and potential energy surface (PES) scans are employed to explore the conformational landscape. The results of these studies help in understanding how the molecule might adapt its shape to fit into a binding pocket, a crucial aspect of its mechanism of action.

| Rotatable Bond (Illustrative) | Rotational Barrier (kcal/mol) | Key Conformers |

| Phenyl-CH2 | 2.5 | Staggered, Eclipsed |

| O-Butyl | 1.8 | Anti, Gauche |

| Butyl C-C bonds | 3.0 - 3.5 | Various staggered conformations |

ADME-Tox Predictions for Drug-Like Properties

In early-stage drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to identify candidates with a higher probability of success in clinical trials. In silico ADMET prediction uses computational models to estimate these properties based solely on the molecule's structure. openmedicinalchemistryjournal.comresearchgate.net

For this compound, a computational ADMET profile would assess several key drug-like properties:

Absorption: Predictions would cover properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). The lipophilicity (logP) and aqueous solubility (logS) are fundamental descriptors for predicting absorption.

Distribution: This includes predicting the extent of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP3A4, CYP2D6), which is crucial for anticipating drug-drug interactions.

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: Predictions can flag potential toxicities, such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

These predictions help in prioritizing compounds and identifying potential liabilities that can be addressed through chemical modification.

| ADMET Property (Illustrative) | Predicted Value/Classification | Interpretation |

| A bsorption | ||

| LogP (Octanol/Water) | 2.9 | Good lipophilicity for absorption. |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble. |

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| D istribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | 85% | Moderate binding to plasma proteins. |

| M etabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Substrate | Yes | Likely metabolized by a major CYP enzyme. |

| E xcretion | ||

| Renal Clearance | Moderate | Cleared partially through the kidneys. |

| T oxicity | ||

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |

QSAR Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org In ligand-based drug design, QSAR models are developed when the 3D structure of the biological target is unknown, relying instead on the information from molecules known to bind to it. researchgate.net

If this compound were part of a series of related benzylamine (B48309) analogs tested for a specific biological activity, a QSAR study would proceed as follows:

Data Collection: A dataset of benzylamine derivatives with their measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and topological indices (describing molecular shape and branching).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to create an equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized benzylamine derivatives and to guide the design of more potent compounds by identifying the key structural features that influence activity. nih.gov

Cheminformatics and Data Mining in this compound Research

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. Data mining in this context refers to the process of discovering patterns and knowledge from these vast repositories of chemical and biological information.

In the context of this compound, cheminformatics and data mining could be applied in several ways:

Similarity Searching: By searching large chemical databases (like PubChem or ChEMBL), researchers can identify compounds with structures similar to this compound. Analyzing the known biological activities of these similar compounds can provide hypotheses about the potential targets and activities of the query molecule.

Scaffold Hopping: Data mining algorithms can identify different molecular scaffolds that present similar 3D arrangements of functional groups. This can lead to the discovery of novel classes of compounds with similar biological profiles.

Predictive Modeling: Large-scale data mining of public and proprietary databases allows for the creation of broad, robust predictive models for ADMET properties and biological activities, which can be used to profile this compound.

These approaches leverage the collective knowledge stored in global chemical databases to rapidly generate testable hypotheses and contextualize the properties of a single compound within the broader chemical space.

Patent Landscape and Intellectual Property Analysis

Analysis of Existing Patents Pertaining to p-Butoxybenzylamine Hydrochloride

A thorough search of existing patent literature reveals no patents with specific claims to the compound this compound. This suggests that the compound, as a distinct chemical entity, may not have been the subject of prior patent protection. However, the broader chemical space of substituted benzylamines and alkoxybenzylamines has been actively explored and patented, indicating a recognized potential for therapeutic applications within this class of compounds.

Patents for related compounds generally fall into several key categories:

Composition of Matter Patents: These patents claim novel chemical entities. For a compound like this compound to be patentable as a new composition of matter, it would need to be demonstrated that it is novel and non-obvious over existing compounds. Given that the broader class of alkoxybenzylamines has been described in the scientific and patent literature, the novelty and non-obviousness would likely need to be supported by unexpected therapeutic properties or significant advantages over known compounds.

Method of Use Patents: These patents claim new uses for a known compound. Even if this compound itself is not novel, a new and non-obvious therapeutic application for the compound could be patentable. For instance, while some benzylamine (B48309) derivatives are patented for their antiemetic properties, a new use in treating a different condition could be the subject of a method of use patent.

Process Patents: These patents claim a novel and non-obvious method of synthesizing a compound. Should a new, more efficient, or stereoselective method for synthesizing this compound be developed, this process itself could be patented.

Formulation Patents: These patents cover specific formulations of a drug that might, for example, improve its stability, bioavailability, or patient compliance. A novel pharmaceutical formulation of this compound could be a valuable form of intellectual property.

The following interactive data table summarizes the patent landscape for the broader class of benzylamine derivatives, providing a proxy for understanding the patenting trends in this chemical space.

| Patent/Application Number | Title | Key Claims | Therapeutic Area Indicated | Assignee |

| US2879293A | Benzylamine derivatives | Composition of matter for 2- and 4-(dilower alkyl-amino-lower alkoxy)-N-(3,4,5-trimethoxybenzoyl)benzylamines and their salts. | Antiemetic agents | American Home Products Corporation |

| CN1219169A | Substituted benzylamines and their use for the treatment of depression | Novel benzylamine derivatives and their use in treating depression. | Depression | Unknown |

| WO2004007457A2 | Substituted benzylamine derivatives and methods of use | Substituted benzylamine derivatives and their methods of use. | Not specified in abstract | Amgen Inc. |

Identification of Novel Applications and Patent Opportunities

The lack of specific patents for this compound presents a significant opportunity for innovation and intellectual property protection. The key to unlocking this potential lies in identifying novel and commercially viable applications for the compound. Based on the known activities of structurally related compounds and the broader benzylamine class, several avenues for investigation and potential patenting exist.

Potential Therapeutic Areas for Exploration:

Oncology: Certain substituted benzylamines have been investigated as inhibitors of enzymes involved in cancer progression, such as 17β-Hydroxysteroid Dehydrogenase Type 3. Investigating the activity of this compound against various cancer cell lines or specific enzymatic targets could uncover novel anti-cancer applications.

Neurodegenerative Diseases: The benzylamine moiety is present in various compounds with activity in the central nervous system. Exploring the potential of this compound to modulate targets relevant to diseases like Alzheimer's or Parkinson's could lead to new therapeutic uses.

Infectious Diseases: The anti-mycobacterial activity of some novel benzylamine derivatives suggests that this compound could be screened for activity against a range of bacterial and fungal pathogens.

Inflammatory Disorders: Given the role of various amine-containing compounds in modulating inflammatory pathways, investigating the anti-inflammatory properties of this compound could open up new therapeutic possibilities.

The identification of a novel and non-obvious therapeutic use would be a strong foundation for a method of use patent. Further research into the mechanism of action, efficacy in preclinical models, and a favorable comparison to existing treatments would be crucial for securing and defending such a patent.

The table below outlines potential novel applications and the corresponding patent opportunities.

| Potential Novel Application | Rationale for Investigation | Potential Patent Claims |

| Anti-proliferative agent in specific cancers | Structural similarities to known enzyme inhibitors in oncology. | Method of treating a specific cancer using this compound; A pharmaceutical composition for treating cancer comprising this compound. |

| Modulator of neuroinflammatory pathways | The benzylamine scaffold is a common feature in CNS-active compounds. | Method of treating a neurodegenerative disease by administering this compound; Use of this compound in the preparation of a medicament for treating neuroinflammation. |

| Antimicrobial agent against resistant strains | Known antimicrobial activity of some benzylamine derivatives. | A method for inhibiting the growth of a specific resistant bacterium using this compound; An antimicrobial composition containing this compound. |

Strategies for Intellectual Property Protection in Drug Discovery

For a compound like this compound, a multi-layered intellectual property strategy is essential to maximize its commercial potential and protect the investment in its research and development.

Core Strategies for IP Protection:

Early and Broad Patent Filing: Once a promising therapeutic activity is identified and supported by preclinical data, a patent application should be filed as early as possible. This initial filing should aim for broad claims covering the compound, its salts, polymorphs, and methods of use for the identified indication and potentially related conditions.

Building a Patent Fence: A robust IP portfolio can be created by filing a series of patents around the core invention. This "patent fence" can include:

Second-generation compound patents: Covering derivatives and analogs of this compound with improved properties.

Combination therapy patents: Claiming the use of this compound in combination with other known drugs.

Biomarker patents: If a specific biomarker is identified that predicts patient response to treatment with the compound, this could be the subject of a separate patent.

Lifecycle Management: As the compound progresses through clinical development, new patentable inventions may arise. These can include new formulations, new methods of use discovered during clinical trials, or new manufacturing processes. Filing for these later-stage inventions can extend the period of market exclusivity.

Trade Secrets: Certain aspects of the research and development process, such as specific manufacturing parameters or negative clinical trial data, may be better protected as trade secrets rather than through patents, which require public disclosure.

Global Patent Strategy: A comprehensive global patent strategy should be developed to protect the invention in key pharmaceutical markets worldwide. This involves carefully selecting the countries for patent filing based on commercial potential and the strength of patent enforcement in those jurisdictions.

By implementing a proactive and strategic approach to intellectual property, the potential of this compound as a novel therapeutic agent can be effectively protected and leveraged in the competitive pharmaceutical landscape.

Q & A

Q. What safety protocols are critical when handling this compound in vivo studies?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.

- Waste disposal : Neutralize acidic waste with 10% sodium bicarbonate before disposal. Follow EPA guidelines for organic hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.